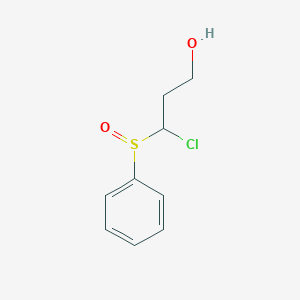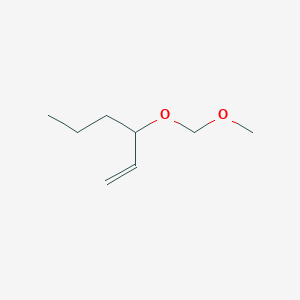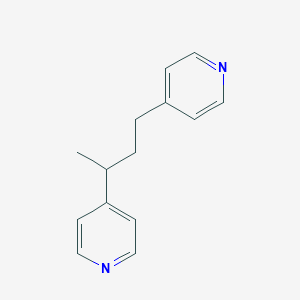
Bis(4-nitrophenyl) propylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrophenyl) propylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a propylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) propylphosphonate typically involves the reaction of 4-nitrophenol with propylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds via the displacement of chloride ions by the phenol groups, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nitrophenyl) propylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and propylphosphonic acid.
Oxidation: It can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydride or other strong bases are used to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and propylphosphonic acid.
Oxidation: Results in various oxidation products depending on the specific conditions and reagents used.
Substitution: Leads to the formation of substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Bis(4-nitrophenyl) propylphosphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(4-nitrophenyl) propylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . Additionally, it can affect cellular pathways by modulating the activity of key signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a propylphosphonate moiety.
4-Nitrophenyl phosphate: Contains a single 4-nitrophenyl group attached to a phosphate group.
4-Nitrophenyl propylphosphonate: Similar but with only one 4-nitrophenyl group.
Uniqueness
Bis(4-nitrophenyl) propylphosphonate is unique due to its dual 4-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful for specific applications in research and industry .
Propiedades
Número CAS |
103499-65-6 |
|---|---|
Fórmula molecular |
C15H15N2O7P |
Peso molecular |
366.26 g/mol |
Nombre IUPAC |
1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3 |
Clave InChI |
ZHZOCOISYIDAOU-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
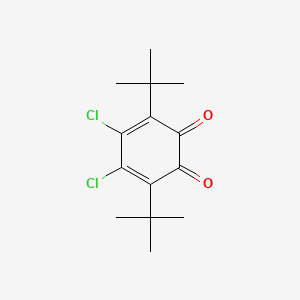
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
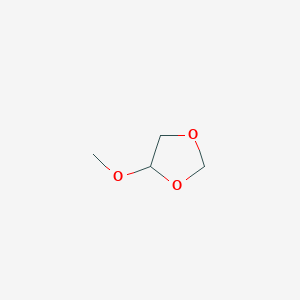
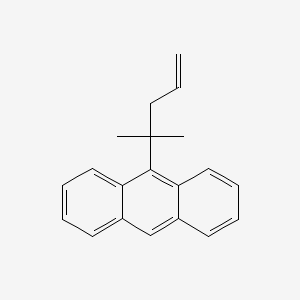
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
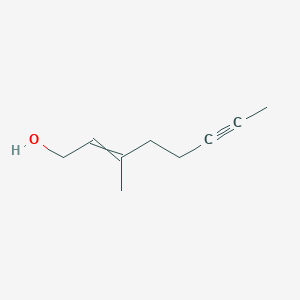
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
